REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH3:39][C:40](=[O:41])[CH3:42].[CH3:6][O:7][c:8]1[n:9][c:10]2[cH:11][cH:12][c:13]([Br:18])[cH:14][c:15]2[cH:16][cH:17]1.[Cl-:25].[K+:32].[Mn:27]([O-:28])(=[O:29])(=[O:30])=[O:31].[NH4+:26].[cH:19]1[cH:20][n:21][cH:22][n:23][cH:24]1>>[CH3:6][O:7][c:8]1[n:9][c:10]2[cH:11][cH:12][c:13](-[c:20]3[cH:19][cH:24][n:23][cH:22][n:21]3)[cH:14][c:15]2[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(Br)ccc2n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
c1cncnc1
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Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2cc(-c3ccncn3)ccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |